Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride

Description

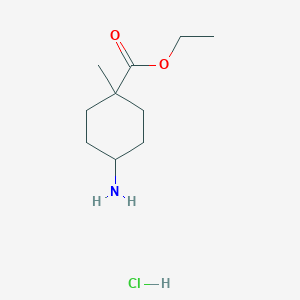

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride is a cyclohexane derivative characterized by a cis-configuration of substituents, including a methyl group at position 1, an amino group at position 4, and an ethyl ester moiety. Its molecular formula is inferred as C₁₀H₂₀ClNO₂, with a molecular weight of approximately 229.7 g/mol (based on structural analogs) . The cis-stereochemistry may enhance binding affinity in biological systems compared to trans-isomers, as observed in related cyclohexane derivatives .

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

ethyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)6-4-8(11)5-7-10;/h8H,3-7,11H2,1-2H3;1H |

InChI Key |

NFHQFOMQLVEACK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate Hydrochloride

General Synthetic Strategy

The synthesis of ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride generally involves the following key steps:

- Formation of the cyclohexane ring with appropriate substitution.

- Introduction of the amino group at the 4-position in a cis configuration relative to the 1-methyl substituent.

- Esterification to the ethyl ester.

- Formation of the hydrochloride salt to improve compound stability and handling.

Specific Synthetic Routes

Reduction and Amination of Aromatic Precursors

A documented approach involves starting from aromatic precursors such as methyl-4-aminobenzoate hydrochloride, which undergoes catalytic hydrogenation to saturate the aromatic ring, yielding methyl-4-amino-cyclohexanecarboxylate hydrochloride. This intermediate can then be converted to the ethyl ester through transesterification or direct esterification methods.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Aromatic ester formation | 4-Aminobenzoic acid + methanol + thionyl chloride, reflux | Methyl-4-aminobenzoate hydrochloride | 100% (theoretical) |

| Catalytic hydrogenation | Pt-C catalyst, H2 pressure (7-8 kg/cm²), 60°C, 6-8 h | Methyl-4-amino-cyclohexanecarboxylate hydrochloride | 74% |

| Phthalimide protection | Phthalic anhydride, triethylamine, reflux | Methyl-4-phthalimidocyclohexanecarboxylate | ~100% |

| Deprotection and esterification | Hydrazine hydrate, dichloromethane, methanol | Isopropyl-trans-4-amino-1-cyclohexanecarboxylate | 54% |

This method emphasizes the use of protecting groups (e.g., phthalimide) to control stereochemistry and facilitate purification.

Epimerization for Stereochemical Control

Epimerization techniques are employed to convert mixtures of cis/trans isomers into the desired cis isomer with high isomeric purity (>99%). This is achieved by using specific N-protecting groups and mild bases in alcoholic solvents at controlled temperatures, enabling efficient conversion without racemization or decomposition.

- The process typically involves:

- Protection of the amino group (e.g., phthalimide).

- Treatment with mild base in alcohol solvent.

- Controlled heating (ambient to reflux).

- Removal of protecting groups post-epimerization.

Asymmetric Aminohydroxylation and Subsequent Transformations

Literature reports asymmetric aminohydroxylation of vinyl styrene derivatives followed by reduction and oxidation steps to obtain cis-substituted cyclohexylglycine analogs, which can be further transformed into ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate derivatives.

- This method allows for stereoselective introduction of amino and carboxyl groups.

- The process includes:

- Asymmetric aminohydroxylation.

- Aromatic ring reduction.

- Oxidation to carboxylic acid derivatives.

- Esterification to ethyl esters.

Data Tables and Research Outcomes

Physical and Chemical Data

Spectroscopic Data (Example from Related Compounds)

Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Catalytic hydrogenation of aromatic esters | Aromatic ester → hydrogenation → cyclohexyl ester → protection → deprotection | Established, scalable, good yields | Requires high-pressure hydrogenation, multiple steps |

| Epimerization with N-protection | Cis/trans mixture → N-protection → base treatment → epimerization → deprotection | High isomeric purity, mild conditions | Requires careful control of protecting groups |

| Asymmetric aminohydroxylation | Vinyl styrene → aminohydroxylation → reduction → oxidation → esterification | Stereoselective, novel approach | More complex, specialized reagents |

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Ketones and Carboxylic Acids: From oxidation reactions.

Alcohols and Amines: From reduction reactions.

Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride is a building block used in chemical synthesis . AChemBlock offers this compound with a purity of 97% . The IUPAC name for the compound is ethyl (1s,4s)-4-amino-1-methylcyclohexane-1-carboxylate hydrochloride, with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 .

Other related compounds and their applications include:

- trans-4-amino-1-cyclohexanecarboxylic acid derivatives These are useful as intermediates in the creation of medicaments like NPYY5 receptor antagonists . A convenient process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid is desired to efficiently mass-produce various trans isomers of amino derivatives and/or carboxyl derivatives from 4-amino-1-cyclohexane carboxylic acid .

- Anthranilic acid derivatives These are used as inhibitors of cGMP-PDE and have relaxant activity on smooth muscle, especially bronchodilator activity . They also possess vasodilative activity on penile corpus cavernosum and inhibitory activity against smooth muscle cell proliferation and allergy . These compounds are useful for treating and preventing diseases such as angina, hypertension, pulmonary hypertension, congestive heart failure, glomerular diseases, renal tubulo-interstitial diseases, renal failure, atherosclerosis, peripheral vascular disease, stroke, chronic reversible obstructive lung diseases, allergic rhinitis, urticaria, glaucoma, irritable bowel syndrome, erectile dysfunction, female sexual dysfunction, impotence, and diabetic complications .

- 1,2-Diamine derivatives These are valuable building blocks for heterocyclic compounds and important precursors of biologically relevant compounds .

Mechanism of Action

The mechanism of action of ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis/trans mixture)

- Molecular Formula: C₉H₁₈ClNO₂

- Key Differences: Replaces the ethyl ester with a methyl ester, reducing lipophilicity. Features an aminomethyl (-CH₂NH₂) group at position 4 instead of a direct amino (-NH₂) group. Exists as a cis/trans mixture, whereas the target compound is a pure cis-isomer.

- Implications: The methyl ester may lower bioavailability compared to ethyl esters due to reduced membrane permeability .

trans-4-Methylcyclohexanamine Hydrochloride

Ethyl 4-Amino-2-Oxabicyclo[2.1.1]hexane-1-Carboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₃

- Key Differences: Incorporates a bicyclic oxabicyclo[2.1.1]hexane ring instead of a cyclohexane ring.

- Implications :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride | C₁₀H₂₀ClNO₂ | 229.7 (calculated) | Not explicitly provided | Cis-configuration, ethyl ester, amino group |

| Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (cis/trans) | C₉H₁₈ClNO₂ | 207.7 | 54640-02-7 | Aminomethyl group, methyl ester |

| trans-4-Methylcyclohexanamine hydrochloride | C₇H₁₆ClN | 149.7 | 33483-65-7 | Trans-configuration, no ester moiety |

| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | C₈H₁₄ClNO₃ | 207.7 | 104234-94-8 | Bicyclic structure, oxygen bridge |

Pharmacological and Industrial Relevance

The ethyl ester group in the target compound may enhance blood-brain barrier penetration compared to methyl esters, a critical factor in central nervous system drug design .

Biological Activity

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride, a compound belonging to the class of cyclohexane carboxylic acid derivatives, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride

- CAS Number : 2940870-66-4

- Molecular Formula : C9H16ClN O2

- Molecular Weight : 195.68 g/mol

Pharmacological Profile

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride exhibits several biological activities:

- Vasodilatory Effects :

- Anti-asthmatic Properties :

- Receptor Antagonism :

The mechanisms through which Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate exerts its effects include:

- Inhibition of Histamine Receptors : By blocking histamine receptors, it reduces bronchoconstriction and improves respiratory function .

- Receptor Modulation : As a receptor antagonist, it may modulate pathways involved in renal function, potentially offering therapeutic benefits for chronic kidney diseases .

Case Studies and Experimental Data

A summary of notable studies is presented in the table below:

Safety and Toxicology

The safety profile of Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride has been evaluated through various assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.